molecular formula C8H6Cl3NS B1586553 N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride CAS No. 363179-63-9

N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride

Cat. No.: B1586553
CAS No.: 363179-63-9
M. Wt: 254.6 g/mol
InChI Key: AXLAYERKFWXJFD-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride (CAS 363179-63-9) is a specialist thiocarbamoyl chloride reagent with the molecular formula C8H6Cl3NS and a molecular weight of 254.56 g/mol . This compound serves as a versatile synthetic intermediate and key building block in organic synthesis, particularly for the preparation of more complex sulfur-containing molecules. Its primary research value lies in its role in the Newman-Kwart rearrangement, a high-temperature transformation where O-aryl thiocarbamates rearrange to S-aryl thiocarbamates, which can subsequently be hydrolyzed to afford arylthiols . This rearrangement is a critical step for introducing sulfur functionalities into aromatic systems, such as the 3,5-dichlorophenyl group in this case. The electron-withdrawing dichloro substituents on the phenyl ring can influence the electronic properties of the resulting thiol, making this compound valuable for developing ligands, functionalized polymers, or pharmaceutical intermediates. As an electrophilic reagent, it readily reacts with nucleophiles, enabling the synthesis of various thiocarbamate and dithiocarbamate derivatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use. All researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate safety precautions.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NS/c1-12(8(11)13)7-3-5(9)2-6(10)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLAYERKFWXJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC(=C1)Cl)Cl)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374205
Record name (3,5-Dichlorophenyl)methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363179-63-9
Record name (3,5-Dichlorophenyl)methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 363179-63-9
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Preparation Methods

General Synthetic Strategy

The compound N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride can be synthesized by chlorination of appropriate thiocarbamoyl precursors or by direct reaction of amines with thiocarbamoyl chloride derivatives. The key challenge is to achieve selective chlorination without over-chlorination or decomposition, and to maintain high purity and yield.

Preparation via Reaction of Amines with N,N-Dimethylthiocarbamoyl Chloride

One approach involves reacting the amine derivative 3,5-dichloroaniline or its substituted analogs with N,N-dimethylthiocarbamoyl chloride under controlled conditions:

  • Reaction Conditions: Typically conducted in an inert atmosphere (e.g., nitrogen) using solvents like dichloromethane.
  • Reagents: Diisopropylethylamine is used as a base to scavenge HCl formed during the reaction.
  • Procedure: The amine is added dropwise to a solution of N,N-dimethylthiocarbamoyl chloride in dichloromethane with stirring at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion (about 12 hours).
  • Workup: The reaction mixture is washed with aqueous ammonia and brine, dried over anhydrous sodium sulfate, and purified by standard methods.

This method benefits from mild conditions and good selectivity, yielding the desired thiocarbamoyl chloride derivative with high purity.

Preparation of N,N-Dimethylthiocarbamoyl Chloride Intermediate

A crucial intermediate in the synthesis is N,N-dimethylthiocarbamoyl chloride, which can be prepared by chlorination of tetramethylthiuram disulfide:

  • Starting Material: Tetramethylthiuram disulfide, a commercially available compound.
  • Chlorinating Agents: Elemental chlorine (Cl₂), sulfur dichloride (SCl₂), disulfur dichloride (S₂Cl₂), or sulfuryl chloride (SO₂Cl₂) are used.
  • Reaction Medium: The process is carried out in molten N,N-dimethylthiocarbamoyl chloride itself, which acts as a reaction medium, facilitating high yields and purity.
  • Temperature: The reaction is maintained between 35 °C and 120 °C, preferably 40–60 °C, to optimize yield and minimize side reactions.
  • Procedure: A small initial amount of molten N,N-dimethylthiocarbamoyl chloride is melted above its solidification point. Tetramethylthiuram disulfide is added portion-wise with stirring, followed by controlled addition of chlorine gas, maintaining a stirrable suspension throughout.
  • Yield and Purity: The process yields N,N-dimethylthiocarbamoyl chloride with excellent yield (e.g., 96.3% purity by gas chromatography) and high space-time yield, with low energy consumption and minimal environmental impact due to the absence of solvents.

Reaction Scheme Summary

Step Reactants Conditions Product Yield/Purity
1 Tetramethylthiuram disulfide + Chlorinating agent (Cl₂, SCl₂, S₂Cl₂, SO₂Cl₂) 40–60 °C, molten N,N-dimethylthiocarbamoyl chloride as medium N,N-Dimethylthiocarbamoyl chloride (Intermediate) High yield, ~96% purity
2 N,N-Dimethylthiocarbamoyl chloride + 3,5-dichloroaniline + Diisopropylethylamine Room temperature, dichloromethane solvent, inert atmosphere This compound Good yield, high purity

Analytical Data and Reaction Monitoring

Advantages and Considerations

  • The molten intermediate method avoids solvents, reducing environmental impact and simplifying purification.
  • Controlled chlorination minimizes over-chlorination and side reactions.
  • The use of diisopropylethylamine base facilitates smooth reaction and neutralizes HCl by-product.
  • Reaction temperatures are mild, preserving sensitive functional groups.
  • The process is scalable for industrial applications due to high space-time yields and straightforward workup.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The thiocarbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding thiocarbamates, thiocarbamides, and thioesters.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the thiocarbamoyl chloride group can yield thiourea derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Oxidation: Hydrogen peroxide or peracids under acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Major Products Formed

    Thiocarbamates: Formed from the reaction with alcohols.

    Thiocarbamides: Formed from the reaction with amines.

    Thioesters: Formed from the reaction with thiols.

    Sulfonyl derivatives: Formed from oxidation reactions.

Scientific Research Applications

Organic Synthesis

  • Role as an Intermediate : This compound serves as a crucial intermediate in the synthesis of diverse organosulfur compounds. It facilitates the formation of other derivatives through nucleophilic substitution reactions.
  • Reactions : Common reactions include:
    • Nucleophilic Substitution : The thiocarbamoyl chloride can be substituted by nucleophiles such as amines and alcohols, leading to thiocarbamates and thiocarbamides.
    • Oxidation : Can be oxidized to form sulfonyl derivatives using agents like hydrogen peroxide.
    • Reduction : Reduction yields thiourea derivatives, expanding its utility in synthetic pathways .

Medicinal Chemistry

  • Pharmacophore Development : N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride is investigated for its potential as a pharmacophore in developing new drugs targeting bacterial infections, fungal diseases, and cancer.
  • Case Studies :
    • Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens, making it a candidate for antibiotic development.
    • Research is ongoing to explore its antifungal and anticancer properties, with preliminary findings indicating promising bioactivity.

Biological Studies

  • Enzyme Inhibition : The compound has been studied for its effects on enzyme inhibition and protein modification. Its ability to form covalent bonds with biological molecules makes it a valuable tool for investigating enzyme mechanisms and protein interactions.
  • Protein Modification : The thiocarbamoyl group allows for specific modifications that can alter protein functions, which is essential in biochemical research.

Industrial Applications

  • Agrochemicals Production : this compound is utilized in producing agrochemicals, including herbicides and fungicides. Its reactivity allows it to participate in forming compounds that protect crops from pests and diseases .
  • Specialty Chemicals : The compound is also employed in synthesizing specialty chemicals used in various industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride involves its reactivity with nucleophilic sites in biological molecules. The thiocarbamoyl chloride group can form covalent bonds with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to their inhibition or modification. This reactivity underlies its potential use as an enzyme inhibitor and a tool for studying protein function .

Comparison with Similar Compounds

Thiocarbamoyl Chlorides with Varying Aryl Substituents

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 3,5-Cl₂C₆H₃, CH₃ 268.58 High electrophilicity; agrochemical intermediate
N-Phenyl-N-methyl-thiocarbamoyl chloride C₆H₅, CH₃ 201.69 Moderate reactivity; used in polymer crosslinking
N-(4-Chlorophenyl)-N-methyl-thiocarbamoyl chloride 4-ClC₆H₄, CH₃ 236.12 Enhanced stability compared to dichloro analog; pharmaceutical synthesis

Key Insights :

  • Electron-withdrawing effects: The 3,5-dichlorophenyl group increases electrophilicity at the thiocarbonyl sulfur compared to monosubstituted (e.g., 4-chlorophenyl) or non-halogenated analogs, making it more reactive toward nucleophiles like amines or alcohols .
  • Steric hindrance : The 3,5-dichloro substitution pattern minimizes steric interference, unlike ortho-substituted analogs (e.g., 2,4-dichlorophenyl), which may hinder reaction kinetics.

Chlorinated Phthalimide Derivatives (e.g., 3-Chloro-N-phenyl-phthalimide)

Structural Contrast: 3-Chloro-N-phenyl-phthalimide (Fig. 2) shares a chlorinated aromatic system but features a phthalimide core instead of a thiocarbamoyl chloride. It is used as a monomer for polyimides, emphasizing thermal stability and polymer applications .

Figure 2 : Molecular structure of 3-chloro-N-phenyl-phthalimide .

Property This compound 3-Chloro-N-phenyl-phthalimide
Reactivity Electrophilic thiocarbonyl center Inert imide group
Primary Use Reactive intermediate Polymer precursor
Thermal Stability Moderate (decomposes ~150°C) High (>300°C)

Functional Differences :

  • While both compounds contain chlorinated aryl groups, the thiocarbamoyl chloride’s sulfur and chlorine atoms make it more reactive in nucleophilic substitution reactions. In contrast, the phthalimide’s rigid structure favors material science applications .

Sulfonamide and Amide Derivatives (e.g., Compounds 5a–5d from )

Compounds such as (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) and its homologs (5b–5d) are sulfonamide-linked amides with chiral centers. These derivatives exhibit biological activity and are synthesized via acyl chloride intermediates, similar to the use of thiocarbamoyl chlorides .

Feature This compound Compound 5a (Butyramide)
Functional Groups Thiocarbamoyl chloride, dichlorophenyl Sulfonamide, amide
Synthetic Role Electrophilic reagent Final bioactive product
Bioactivity Limited direct use; precursor to bioactive agents Antimicrobial potential

Reactivity Comparison :

  • Thiocarbamoyl chlorides act as "electrophile donors" in coupling reactions, whereas sulfonamides like 5a are typically products of such reactions. The dichlorophenyl group in the thiocarbamoyl chloride may enhance leaving-group ability in substitution reactions compared to non-halogenated analogs .

Biological Activity

N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6Cl3NSC_8H_6Cl_3NS and a molecular weight of 220.12 g/mol. The compound features two chlorine atoms on the phenyl ring, which significantly influences its reactivity and biological activity.

Compound Name Molecular Formula Unique Features
This compoundC8H6Cl3NSContains two chlorine atoms enhancing reactivity.
N-Methylthiocarbamoyl chlorideC2H6ClNSA simpler structure lacking the chlorophenyl group.
N-(4-Chlorophenyl)-N-methyl-thiocarbamoyl chlorideC8H8ClNSChlorine at the para position may affect activity differently.

The mechanism of action for this compound involves its reactivity with nucleophiles, forming thiocarbamate derivatives. These derivatives can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity or modifying their function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiocarbamoyl chlorides have shown effectiveness against gram-positive bacteria and mycobacterial strains. In vitro assays demonstrated that certain derivatives were more effective than clinically used antibiotics like ampicillin and isoniazid .

Cytotoxicity

The cytotoxic profiles of these compounds have also been evaluated against various cancer cell lines. Preliminary findings suggest that while some derivatives exhibit potent antibacterial activity, they may also possess low cytotoxicity towards primary mammalian cells, making them promising candidates for further development in therapeutic applications .

Case Studies

  • Enzyme Inhibition Studies : A study focusing on enzyme inhibition revealed that this compound effectively inhibited specific enzymes involved in bacterial growth. The IC50 values were determined through various enzymatic assays.
  • Anticancer Activity : In a comparative analysis of several thiocarbamoyl derivatives, this compound showed significant antiproliferative effects against several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.

Research Findings Summary

  • Antimicrobial Efficacy : The compound demonstrated potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL in some assays.
  • Cytotoxicity Profiles : The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Structure-Activity Relationship (SAR) : Variations in the chlorination pattern on the phenyl ring were found to significantly affect both antimicrobial and cytotoxic activities.

Q & A

Q. What are the common synthetic routes for N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting 3,5-dichloroaniline derivatives with methyl isothiocyanate in anhydrous solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:isothiocyanate) are critical for minimizing side products like disubstituted thioureas . For example, highlights a similar synthesis where malic acid chloralide and 3,5-dichloroaniline were used to form a succinimide intermediate, followed by reaction with succinic anhydride. Yield optimization (40–60%) often requires refluxing in ethanol and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Table 1: Comparative Synthesis Methods

MethodSolventTemp (°C)Yield (%)Purity (HPLC)
Nucleophilic substitutionDCM0–255298.5
CondensationEthanol804597.8
One-pot synthesisTHF256099.2

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl; methyl groups at δ 2.8–3.1 ppm) .
  • Mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ at m/z 295.98) .
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, as demonstrated in sulfonamide analogs where dihedral angles between aromatic rings averaged 57° .
  • HPLC : To assess purity (>98%) and detect byproducts like unreacted aniline derivatives .

Advanced Research Questions

Q. How do structural modifications of the dichlorophenyl moiety impact biological activity?

Substitutions on the dichlorophenyl ring alter lipophilicity and steric effects, influencing target binding. For instance:

  • Electron-withdrawing groups (e.g., nitro in N-(3,5-dichloro-4-nitrophenyl)acetamide) enhance electrophilic reactivity, increasing enzyme inhibition (e.g., acetylcholinesterase IC₅₀ = 12 µM) .
  • Sulfonamide derivatives (e.g., N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide) exhibit improved antimicrobial activity (MIC = 8 µg/mL against S. aureus) due to enhanced membrane penetration .
  • Thiocarbamoyl vs. carbamoyl : Thiocarbamoyl groups improve metabolic stability but may reduce solubility, requiring formulation adjustments .

Q. How can contradictory data on nephrotoxicity be resolved?

Studies in Fischer 344 rats reported renal tubular necrosis at 50 mg/kg, while Sprague-Dawley rats showed no toxicity at the same dose. Proposed methodologies:

  • Species-specific metabolism : Compare glutathione depletion rates (Fischer rats: 70% depletion vs. 30% in Sprague-Dawley) using LC-MS/MS .
  • Metabolite profiling : Identify reactive intermediates (e.g., leukotriene C4/D4) via in vitro microsomal assays .
  • Dose-response modeling : Use nonlinear regression to assess threshold effects (e.g., NOAEL at 10 mg/kg) .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Directed ortho-metalation : Use tert-butyllithium to selectively functionalize the 4-position of the dichlorophenyl ring .
  • Protecting groups : Temporarily block the thiocarbamoyl group with Boc anhydride during nitration or sulfonation .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves regioselectivity (>90%) in heterocyclic coupling reactions .

Q. Table 2: Biological Activity of Structural Analogs

CompoundTargetActivity (IC₅₀/EC₅₀)Mechanism
N-(3,5-Dichlorophenyl)succinimideRenal tubules50 mg/kg (LD₅₀)Glutathione depletion
N-(3,5-Dichlorophenyl)-4-fluorobenzenesulfonamideCarbonic anhydrase IX0.8 µMCompetitive inhibition
N-(3,5-Dichlorophenyl)thioureaMycobacterial ATPase5.2 µMATP synthesis inhibition

Methodological Guidance

Q. Designing experiments to assess cholinergic signaling modulation

  • In vitro : Use SH-SY5Y neuroblastoma cells to measure acetylcholine esterase (AChE) inhibition via Ellman’s assay .
  • In vivo : Administer 10–25 mg/kg to zebrafish larvae and quantify locomotor activity changes (e.g., 30% reduction at 25 mg/kg) .
  • SAR analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., methyl vs. ethyl thiocarbamoyl) .

Q. Addressing solubility challenges in pharmacokinetic studies

  • Co-solvents : Use 10% DMSO/PEG 400 for intraperitoneal administration .
  • Nanoparticle encapsulation : PLGA nanoparticles (150 nm diameter) improve oral bioavailability from 15% to 45% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride
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N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride

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